molecular formula C20H15N3O3 B2715590 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide CAS No. 1428357-66-7

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide

Cat. No.: B2715590
CAS No.: 1428357-66-7
M. Wt: 345.358
InChI Key: DABNZCIQQQADRY-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran moiety linked to a pyridazinone ring, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.

    Synthesis of the Pyridazinone Ring: The pyridazinone ring is formed by reacting hydrazine derivatives with diketones or ketoesters under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzofuran core with the pyridazinone derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or the pyridazinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.

Medicine

In the medical field, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in drug discovery and development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
  • 3-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-4-(pyridin-4-yl)-4,5-dihydro-1H-pyrazole

Uniqueness

Compared to similar compounds, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzofuran-2-carboxamide stands out due to its benzofuran moiety, which imparts unique electronic and steric properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-23-19(24)11-10-16(22-23)14-7-3-4-8-15(14)21-20(25)18-12-13-6-2-5-9-17(13)26-18/h2-12H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABNZCIQQQADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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